

The Pharmacokinetic Profile of Engeletin: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Engeletin*

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Abstract

Engeletin, a dihydroflavonol glycoside found in the leaves of *Engelhardia roxburghiana*, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] Despite its therapeutic potential, the clinical utility of **Engeletin** is influenced by its pharmacokinetic properties. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of **Engeletin**, with a focus on preclinical data. Key quantitative parameters are summarized, experimental methodologies are detailed, and relevant biological pathways are illustrated to support further research and development of this promising natural compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of **Engeletin** has been primarily investigated in rat models. A key study by Ye et al. (2017) provides the most comprehensive data to date, which is summarized in the tables below.[4][5] The data indicates rapid absorption and extensive distribution of **Engeletin** following oral administration. However, the absolute bioavailability is notably low.[4][5]

Oral Administration

Table 1: Pharmacokinetic Parameters of **Engeletin** in Rats Following Oral Administration

Parameter	10 mg/kg	20 mg/kg	40 mg/kg
Cmax (ng/mL)	185.3 ± 64.7	310.2 ± 88.6	521.4 ± 153.8
Tmax (min)	15.0 ± 5.5	15.0 ± 6.2	15.0 ± 4.9
AUC (0-t) (ng/mLh)	289.7 ± 83.4	512.6 ± 145.3	987.2 ± 261.5
AUC (0-∞) (ng/mLh)	301.2 ± 87.1	530.8 ± 152.9	1015.7 ± 273.4
t1/2 (h)	3.1 ± 1.8	3.5 ± 2.1	3.7 ± 2.4

Data presented as mean ± standard deviation. Source: Ye et al., 2017[4][5]

Intravenous Administration

Table 2: Pharmacokinetic Parameters of **Engeletin** in Rats Following Intravenous Administration

Parameter	5 mg/kg
AUC (0-t) (ng/mLh)	984.3 ± 254.7
AUC (0-∞) (ng/mLh)	1023.6 ± 268.9
t1/2 (h)	2.9 ± 1.5
CL (L/h/kg)	5.1 ± 1.3
Vd (L/kg)	21.8 ± 7.9

Data presented as mean ± standard deviation. Source: Ye et al., 2017[4][5]

Bioavailability

The absolute oral bioavailability of **Engeletin** in rats was determined to be approximately 1.53%. [4][5] This low bioavailability is a critical factor to consider in the development of **Engeletin** as a therapeutic agent.

Experimental Protocols

The following methodologies are based on the pharmacokinetic study of **Engeletin** in rats conducted by Ye et al. (2017).[\[4\]](#)[\[5\]](#)

Animal Studies

- Species: Male Sprague-Dawley rats
- Weight: 220-250 g
- Housing: Standard laboratory conditions with free access to food and water.
- Fasting: Rats were fasted for 12 hours prior to drug administration.
- Dosing:
 - Oral (p.o.): **Engeletin** was administered by gavage at doses of 10, 20, and 40 mg/kg.
 - Intravenous (i.v.): **Engeletin** was administered via the tail vein at a dose of 5 mg/kg.
- Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the retro-orbital plexus into heparinized tubes at specified time points post-dosing.
- Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

Analytical Method

A sensitive and reliable ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of **Engeletin** in rat plasma.[\[4\]](#)

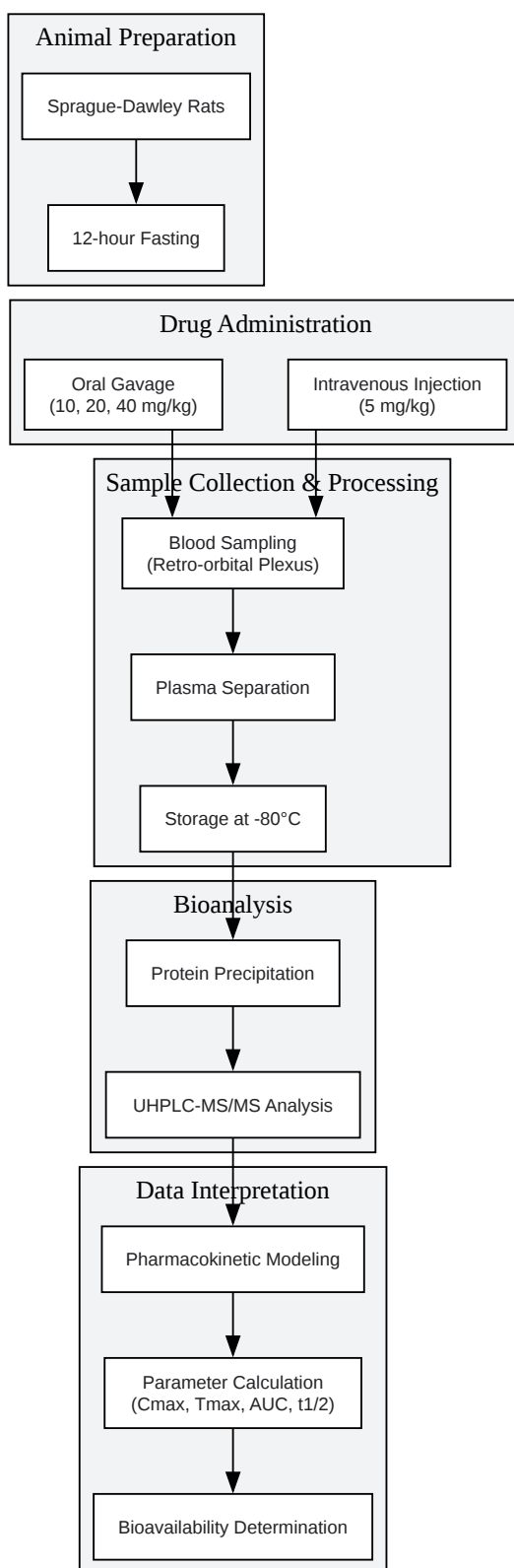
- Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.
- Chromatographic Separation:
 - Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition column.

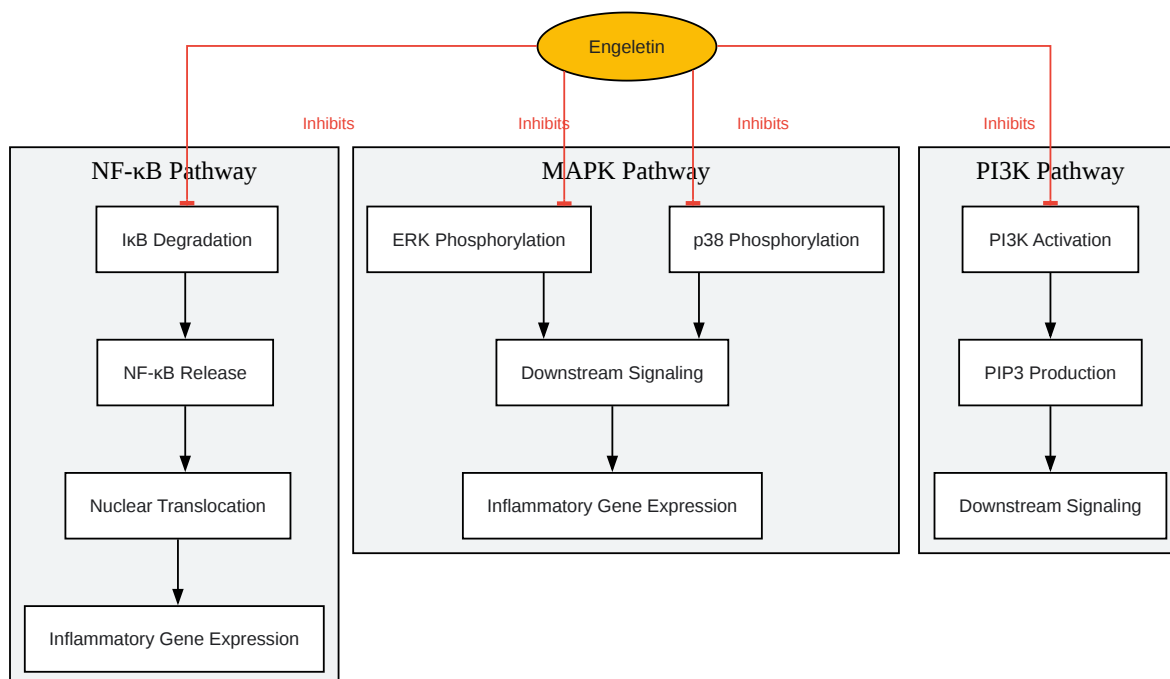
- Mobile Phase: Gradient elution with acetonitrile and water.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in negative ion mode.
 - Detection: Multiple reaction monitoring (MRM).
- Sample Preparation: Protein precipitation with acetonitrile was used to extract **Engeletin** from plasma samples.
- Validation: The method was validated for linearity, precision, accuracy, recovery, and stability. The linear range was 5 to 5000 ng/mL.[\[4\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic study of **Engeletin**.





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